molecular formula C10H18N2OS2 B14643275 4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine CAS No. 52345-78-5

4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine

Cat. No.: B14643275
CAS No.: 52345-78-5
M. Wt: 246.4 g/mol
InChI Key: LVZLHNLDYLBVMI-UHFFFAOYSA-N
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Description

4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine is an organic compound that features both piperidine and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine typically involves the reaction of piperidine with morpholine in the presence of a carbothioylating agent. One common method includes the use of carbon disulfide (CS₂) and a base such as sodium hydroxide (NaOH) to facilitate the formation of the carbothioyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted piperidine or morpholine derivatives.

Scientific Research Applications

4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring structure.

    Morpholine: A heterocyclic amine with both amine and ether functional groups.

    Piperazine: Another heterocyclic compound with two nitrogen atoms in a six-membered ring.

Uniqueness

4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine is unique due to the presence of both piperidine and morpholine moieties, along with the carbothioyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

52345-78-5

Molecular Formula

C10H18N2OS2

Molecular Weight

246.4 g/mol

IUPAC Name

morpholin-4-yl piperidine-1-carbodithioate

InChI

InChI=1S/C10H18N2OS2/c14-10(11-4-2-1-3-5-11)15-12-6-8-13-9-7-12/h1-9H2

InChI Key

LVZLHNLDYLBVMI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SN2CCOCC2

Origin of Product

United States

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